molecular formula C12H18N2O3S B4461331 N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4461331
M. Wt: 270.35 g/mol
InChI Key: YQDRWNRVUHZDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MSMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of alanine, an amino acid that is commonly found in proteins. MSMA has been studied for its potential use as a tool in biochemical and physiological research, as well as its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues in proteins. This binding can alter the conformation of the protein and affect its activity, leading to changes in cellular function and ultimately physiological effects.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme being studied. Some studies have shown that N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide can inhibit the activity of certain enzymes, while others have demonstrated that it can activate or modulate protein function. The effects of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide on cellular function and physiology are complex and require further investigation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in scientific research is its specificity for certain proteins and enzymes. This allows researchers to selectively target and study specific cellular pathways or processes. Additionally, N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments. For example, the compound may have off-target effects on other proteins or enzymes, leading to unintended results. Additionally, the effects of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may be difficult to interpret, as they can be influenced by a variety of factors, including cellular context and experimental conditions.

Future Directions

There are many potential future directions for research on N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more specific and potent analogs of the compound, which could be used to target specific proteins or cellular pathways with greater precision. Another area of interest is the investigation of the physiological effects of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in vivo, which could provide valuable insights into its potential therapeutic applications. Finally, further research is needed to fully understand the mechanisms of action of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on cellular function and physiology.

Scientific Research Applications

N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the primary uses of N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is as a tool for studying the mechanisms of action of various enzymes and proteins. N~1~-methyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to bind to certain proteins and alter their activity, which can provide valuable insights into their function and regulation.

properties

IUPAC Name

N-methyl-2-(3-methyl-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-6-5-7-11(8-9)14(18(4,16)17)10(2)12(15)13-3/h5-8,10H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDRWNRVUHZDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C(C)C(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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